
L-Arabinono-1,4-lactone
Overview
Description
L-Arabinono-1,4-lactone is an organic compound with the molecular formula C5H8O5. It is a lactone derived from L-arabinose, a naturally occurring sugar. This compound is a white solid and is known for its role in the biosynthesis of vitamin C (ascorbic acid) in various organisms .
Mechanism of Action
- Primary Targets : L-Arabinono-1,4-lactone is a precursor in the biosynthesis of vitamin C (ascorbic acid). Its primary target is the enzyme L-gulono-1,4-lactone oxidase (GULO) . In animals, GULO catalyzes the final step in vitamin C synthesis, converting L-gulono-1,4-lactone to L-ascorbic acid.
- Role : L-ascorbic acid serves as a potent antioxidant and co-substrate for various redox enzymes involved in collagen biosynthesis, carnitine production, neurotransmitter synthesis, and chromatin modification .
- This compound interacts with GULO, which oxidizes it to L-ascorbic acid. This oxidation step involves the formation of the characteristic C2-C3 double bond in L-ascorbic acid .
- In animals, the pathway starts with glucose-6-phosphate, which is converted to L-gulono-1,4-lactone. L-gulono-1,4-lactone is then oxidized by GULO to produce L-ascorbic acid .
- Fungi produce an ascorbate analog, D-erythroascorbic acid, through the oxidation of D-arabinono-1,4-lactone by D-arabinono-1,4-lactone oxidase (ALO) .
- Photosynthetic organisms synthesize L-ascorbic acid via the Smirnoff-Wheeler pathway, involving L-galactono-1,4-lactone and L-galactono-1,4-lactone dehydrogenase (GalDH) .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
L-Arabinono-1,4-lactone plays a crucial role in biochemical reactions, particularly in the biosynthesis of ascorbic acid. It interacts with several enzymes, including L-arabinonolactonase and L-galactono-1,4-lactone dehydrogenase. L-arabinonolactonase catalyzes the hydrolysis of this compound to L-arabinonate, while L-galactono-1,4-lactone dehydrogenase converts it to L-ascorbic acid . These interactions are essential for the proper functioning of the ascorbate and aldarate metabolism pathways.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast, it is converted to D-erythroascorbate by D-arabinono-1,4-lactone oxidase, which plays a role in oxidative stress response . This compound also affects the detoxification of reactive oxygen species (ROS) and has been shown to promote resistance to environmental stresses such as high temperature and dehydration . These effects highlight the importance of this compound in maintaining cellular homeostasis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. This compound oxidase catalyzes the oxidation of this compound to D-erythroascorbate, a reaction that generates hydrogen peroxide as a byproduct . This enzyme utilizes flavin adenine dinucleotide (FAD) as a cofactor, and the binding interactions between this compound and the enzyme are critical for the catalytic activity . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors involved in oxidative stress response.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to this compound has been observed to impact cellular function, particularly in terms of oxidative stress response and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance antioxidant capacity and improve resistance to oxidative stress . At high doses, it can exhibit toxic effects, including cellular damage and impaired metabolic function . These dosage-dependent effects underscore the importance of optimizing the concentration of this compound in experimental studies to achieve desired outcomes without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the ascorbate and aldarate metabolism pathways. It is converted to L-arabinonate by L-arabinonolactonase and to L-ascorbic acid by L-galactono-1,4-lactone dehydrogenase . These metabolic conversions are essential for maintaining the balance of ascorbic acid and other related metabolites in cells. Additionally, this compound can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. In yeast, this compound is transported into the mitochondria, where it undergoes conversion to D-erythroascorbate . This transport process is facilitated by mitochondrial transporters that recognize and bind to this compound . The localization and accumulation of this compound within specific cellular compartments are critical for its biochemical functions.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. In plants, this compound is localized in the cytosol and mitochondria, where it participates in ascorbate biosynthesis . The targeting of this compound to these compartments is mediated by targeting signals and post-translational modifications that direct it to the appropriate organelles . This subcellular localization is essential for the proper functioning of this compound in cellular metabolism and stress response.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Arabinono-1,4-lactone can be synthesized through the oxidation of L-arabinose. The reaction typically involves the use of an oxidizing agent such as bromine water or nitric acid. The reaction conditions include maintaining a controlled temperature and pH to ensure the selective oxidation of L-arabinose to this compound .
Industrial Production Methods: In industrial settings, this compound is produced through biotechnological processes involving microbial fermentation. Specific strains of bacteria or yeast are employed to convert L-arabinose into this compound under optimized fermentation conditions. This method is preferred due to its efficiency and eco-friendliness .
Chemical Reactions Analysis
Types of Reactions: L-Arabinono-1,4-lactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dehydro-L-arabinono-1,4-lactone.
Reduction: It can be reduced to form L-arabinose.
Hydrolysis: It can be hydrolyzed to form L-arabinonate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Major Products:
Oxidation: Dehydro-L-arabinono-1,4-lactone.
Reduction: L-arabinose.
Hydrolysis: L-arabinonate.
Scientific Research Applications
L-Arabinono-1,4-lactone has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the study of metabolic pathways involving vitamin C biosynthesis.
Medicine: It is investigated for its potential antioxidant properties and its role in preventing scurvy.
Industry: It is used in the production of vitamin C and other related compounds
Comparison with Similar Compounds
L-Arabinono-1,4-lactone is similar to other lactones derived from sugars, such as:
- D-Arabinono-1,4-lactone
- L-Galactono-1,4-lactone
- L-Gulono-1,4-lactone
Uniqueness: this compound is unique due to its specific role in the biosynthesis of vitamin C in certain organisms. Unlike its counterparts, it is directly involved in the conversion to ascorbic acid, making it a critical intermediate in this essential metabolic pathway .
Properties
IUPAC Name |
(3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-YVZJFKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H](C(=O)O1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401313501 | |
| Record name | L-Arabinono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51532-86-6 | |
| Record name | L-Arabinono-1,4-lactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51532-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Arabino-1,4-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051532866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arabinono-1,4-lactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401313501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does L-Arabinono-1,4-lactone interact with its target and what are the downstream effects?
A: this compound acts as a competitive inhibitor of α-L-arabinofuranosidases. [, ] These enzymes are responsible for the hydrolysis of α-L-arabinofuranosyl residues from various substrates like polysaccharides and glycoproteins. By binding to the active site of α-L-arabinofuranosidases, this compound prevents the enzyme from binding to its natural substrates, thus inhibiting their breakdown. [] This inhibition can impact various biological processes depending on the context, such as plant cell wall degradation or fungal metabolism.
Q2: What is known about the structural characteristics of this compound?
A2: While specific spectroscopic data is not provided in the provided research, we can deduce some structural information. As a lactone, this compound is a cyclic ester formed by intramolecular reaction of a hydroxyl group with a carboxylic acid group within the same molecule. Its name indicates a five-membered ring structure (furanose form) derived from L-arabinose.
Q3: Are there any studies comparing this compound's inhibitory activity to other related compounds?
A: Research indicates that this compound does not inhibit α-L-arabinopyranosidases, enzymes that specifically hydrolyze α-L-arabinopyranosyl residues. [] This difference in activity highlights the importance of the arabinose ring structure (furanose vs. pyranose) in determining enzyme specificity and inhibitor binding.
Q4: Can you elaborate on the research context where this compound has been studied?
A: The research primarily focuses on understanding the enzymatic mechanisms of carbohydrate-active enzymes, specifically glycosidases. This compound serves as a valuable tool for investigating the activity and specificity of α-L-arabinofuranosidases. [, ] Understanding these enzymes is crucial in various fields such as:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


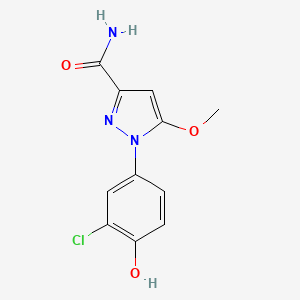
![(2R)-5-amino-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-(hexadecanoylamino)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]-5-oxopentanoic acid](/img/structure/B1206194.png)
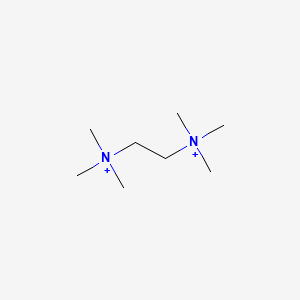


![(3,10,11-Triacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1206201.png)

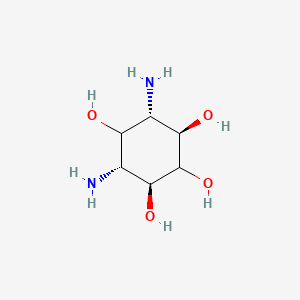
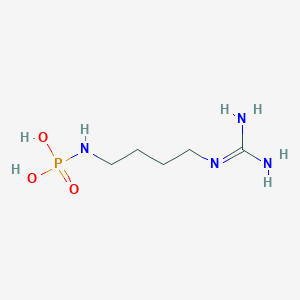
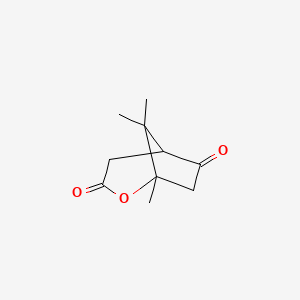
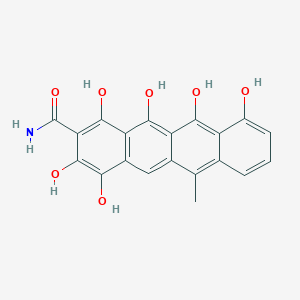
![(1R,15S,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1206213.png)


